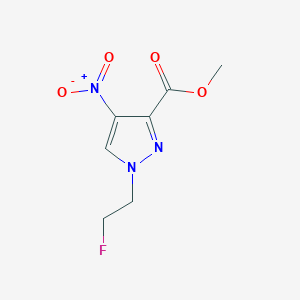
methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate, also known as MFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has a nitro group and a carboxylate ester group attached to the pyrazole ring. The unique structure of MFPC has led to its investigation in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX enzymes by methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects in various animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has also been found to reduce fever in animal models of fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate in lab experiments include its high purity, low toxicity, and well-defined chemical structure. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of using methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate include its limited solubility in water and other common solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate. The compound's unique structure and pharmacological activities make it a potential candidate for the development of new drugs for various conditions, including inflammation, pain, and cancer. Another area of interest is the investigation of the compound's mechanism of action and its interactions with various enzymes and receptors in the body. This could lead to a better understanding of the compound's pharmacological activities and potential applications in medicine. Finally, the development of new synthesis methods for methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate could lead to improved yields and purity of the compound, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves the reaction of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction proceeds via esterification, resulting in the formation of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate as a white crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has been investigated for its potential applications in medicinal chemistry, particularly in the development of new drugs. The compound has been found to exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has also been investigated for its potential use as a diagnostic tool in the field of cancer research. The compound has been found to selectively bind to cancer cells, making it a potential candidate for targeted drug delivery.
Propiedades
IUPAC Name |
methyl 1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c1-15-7(12)6-5(11(13)14)4-10(9-6)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQOHLVPCVEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

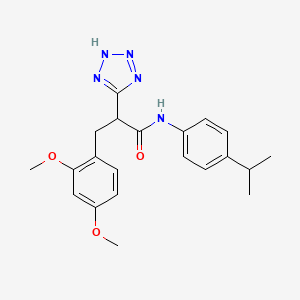
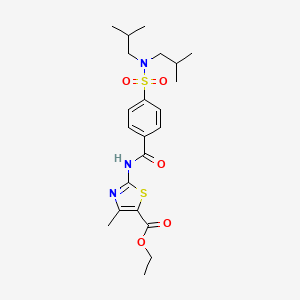
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737733.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2737734.png)
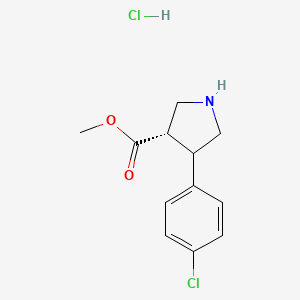
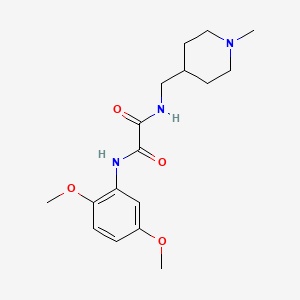

![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)
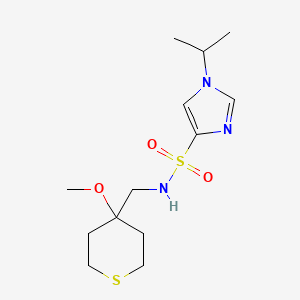
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2737744.png)
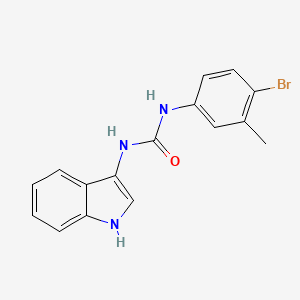
![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)